molecular formula C20H19ClF3N3O3 B236627 N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide

N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide

Numéro de catalogue B236627
Poids moléculaire: 441.8 g/mol
Clé InChI: BMMLMKBQJPUSSZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and activation of B-cells.

Mécanisme D'action

TAK-659 selectively inhibits the activity of BTK, a protein kinase that plays a crucial role in B-cell development and activation. BTK is involved in the signaling pathway that leads to the activation of B-cells, which are responsible for producing antibodies. Inhibition of BTK by TAK-659 leads to the suppression of B-cell activation and proliferation, which can be beneficial in diseases where B-cell activation is dysregulated, such as autoimmune diseases and certain types of cancer.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a potent inhibitory effect on BTK activity, leading to the suppression of B-cell activation and proliferation. In preclinical studies, TAK-659 has been shown to reduce the levels of autoantibodies in animal models of autoimmune diseases. TAK-659 has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting a potential role in cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of TAK-659 is its relatively low solubility, which can make it challenging to work with in certain lab experiments.

Orientations Futures

There are several potential future directions for the research and development of TAK-659. One area of interest is the use of TAK-659 in combination with other therapies, such as immune checkpoint inhibitors, to enhance the anti-tumor immune response. Another potential direction is the development of TAK-659 analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to evaluate the safety and efficacy of TAK-659 in clinical trials.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, including the reaction of 5-chloro-2-methoxybenzoic acid with piperazine, followed by the addition of 4-nitrophenyl hydrazine and trifluoroacetic anhydride. The resulting product is then reduced with palladium on carbon to yield TAK-659. The synthesis of TAK-659 has been optimized to improve the yield and purity of the final product.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting B-cell activation and proliferation, leading to the suppression of autoimmune responses. TAK-659 has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

Propriétés

Nom du produit

N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide

Formule moléculaire

C20H19ClF3N3O3

Poids moléculaire

441.8 g/mol

Nom IUPAC

N-[4-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C20H19ClF3N3O3/c1-30-17-7-2-13(21)12-16(17)18(28)27-10-8-26(9-11-27)15-5-3-14(4-6-15)25-19(29)20(22,23)24/h2-7,12H,8-11H2,1H3,(H,25,29)

Clé InChI

BMMLMKBQJPUSSZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C(F)(F)F

SMILES canonique

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.